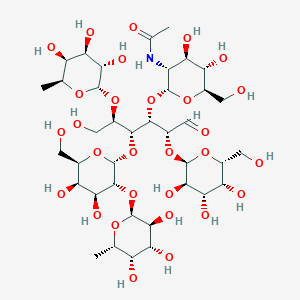

Lacto-N-difucohexaose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lacto-N-difucohexaose is a complex oligosaccharide found in human milk. It is a di-fucosylated, non-sialylated Galβ1-3GlcNAc core (type 1 core) human milk oligosaccharide. This compound plays a crucial role in the development of the infant gut microbiota and provides protection against various pathogens by acting as a soluble analog of receptors for pathogenic bacteria .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lacto-N-difucohexaose can be synthesized enzymatically. One method involves the use of α-1,2-fucosyltransferase and α-1,3-fucosyltransferase enzymes to add fucose residues to a lactose core. The enzymes are typically derived from sources such as Helicobacter pylori and Bifidobacterium longum .

Industrial Production Methods: Industrial production of this compound often involves metabolic engineering of Escherichia coli. The engineered strains are designed to overexpress genes coding for enzymes involved in the biosynthesis of guanosine 5′-diphosphate-L-fucose and the subsequent fucosylation of lactose . High cell density cultivation and optimization of fermentation processes are employed to maximize yield .

Análisis De Reacciones Químicas

Types of Reactions: Lacto-N-difucohexaose primarily undergoes glycosylation reactions. It can be fucosylated at specific positions on the oligosaccharide chain using fucosyltransferase enzymes .

Common Reagents and Conditions:

Enzymes: α-1,2-fucosyltransferase, α-1,3-fucosyltransferase

Substrates: Lactose, guanosine 5′-diphosphate-L-fucose

Conditions: Optimal pH and temperature for enzyme activity, typically around pH 7.0 and 37°C

Major Products: The major products of these reactions are various fucosylated oligosaccharides, including this compound, Lacto-N-fucopentaose, and Lacto-N-neodifucohexaose .

Aplicaciones Científicas De Investigación

Lacto-N-difucohexaose has several important applications in scientific research:

Mecanismo De Acción

Lacto-N-difucohexaose exerts its effects primarily through its role as a prebiotic and its ability to act as a decoy receptor for pathogenic bacteria. By promoting the growth of beneficial gut bacteria, it helps maintain a healthy gut microbiota. Additionally, by mimicking the receptors that pathogens bind to, it prevents the adhesion of these pathogens to the gut epithelium, thereby reducing the risk of infections .

Comparación Con Compuestos Similares

Lacto-N-fucopentaose: Another fucosylated oligosaccharide found in human milk.

Lacto-N-neodifucohexaose: A similar compound with a different fucosylation pattern.

Uniqueness: Lacto-N-difucohexaose is unique due to its specific di-fucosylation pattern, which provides distinct biological functions such as enhanced prebiotic activity and stronger anti-adhesive properties against pathogens .

Actividad Biológica

Lacto-N-difucohexaose (LNDFH) is a complex human milk oligosaccharide (HMO) that plays a significant role in infant nutrition and health. It is characterized by its unique structure and biological activities, which contribute to various physiological functions, including antimicrobial properties, immune modulation, and prebiotic effects. This article delves into the biological activity of LNDFH, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

This compound is a fucosylated oligosaccharide composed of a core structure derived from lactose with additional fucose residues. The specific structure of LNDFH includes:

- Core Structure : Galactose, glucose, and N-acetylglucosamine.

- Fucose Residues : Two fucose residues are linked to the oligosaccharide backbone, which is crucial for its biological activity.

Table 1: Structural Features of this compound

| Component | Structure Description |

|---|---|

| Core Sugar | Galactose-Glucose-N-acetylglucosamine |

| Fucose Residues | Two fucose residues (α1-2 and α1-3 linkages) |

| Antigenic Determinants | Lewis b antigen (Le b) |

Antimicrobial Properties

Research has demonstrated that LNDFH exhibits significant antimicrobial activity against various pathogens. Notably, it has been shown to inhibit the growth of Group B Streptococcus (GBS), a common bacterium associated with neonatal infections.

Case Study: Inhibition of GBS Growth

In a study conducted by Bode et al. (2017), pooled samples of HMOs were tested for their ability to inhibit GBS growth. The results indicated that LNDFH significantly reduced bacterial viability in a dose-dependent manner, highlighting its potential as a protective agent in infant health.

Immune Modulation

HMOs like LNDFH are known to modulate immune responses. They can enhance the maturation of gut microbiota and promote the development of the immune system in infants.

Research Findings

- Immune System Development : A study published in Frontiers in Immunology indicated that HMOs, including LNDFH, support the growth of beneficial gut bacteria such as Bifidobacterium species, which play a crucial role in immune function.

- Inflammation Reduction : Another study showed that LNDFH can reduce inflammation markers in vitro, suggesting its role in promoting gut health and preventing inflammatory diseases.

Prebiotic Effects

LNDFH serves as a prebiotic, stimulating the growth of beneficial gut bacteria. This effect is essential for maintaining gut health and preventing dysbiosis.

Table 2: Prebiotic Effects of this compound

| Study Reference | Effect Observed |

|---|---|

| Bode et al. (2017) | Increased Bifidobacterium counts |

| EFSA Panel Report (2020) | Enhanced gut microbiota diversity |

Safety and Regulatory Status

The safety profile of LNDFH has been evaluated in several studies. The European Food Safety Authority (EFSA) concluded that HMOs, including LNDFH, are safe for use in infant formulas and other food products intended for young children.

Safety Findings

- Toxicological Studies : Research indicates no adverse effects at recommended intake levels.

- Daily Intake Recommendations : The anticipated daily intake from infant formula is comparable to levels found in breast milk.

Propiedades

Número CAS |

16789-38-1 |

|---|---|

Fórmula molecular |

C38H65NO29 |

Peso molecular |

999.9 g/mol |

Nombre IUPAC |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C38H65NO29/c1-9-18(48)23(53)26(56)35(59-9)65-30-16(8-44)63-34(67-32-22(52)15(7-43)61-37(28(32)58)64-29(13(47)5-41)20(50)12(46)4-40)17(39-11(3)45)31(30)66-38-33(25(55)21(51)14(6-42)62-38)68-36-27(57)24(54)19(49)10(2)60-36/h4,9-10,12-38,41-44,46-58H,5-8H2,1-3H3,(H,39,45)/t9-,10-,12-,13+,14+,15+,16+,17+,18+,19+,20+,21-,22-,23+,24+,25-,26-,27-,28+,29+,30+,31+,32-,33+,34-,35-,36-,37-,38-/m0/s1 |

Clave InChI |

OQIUPKPUOLIHHS-URTONSIPSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)OC3C(C(C(C(O3)C)O)O)O)C(C(C=O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)CO)O)O)O)O)O |

SMILES isomérico |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)NC(=O)C)O[C@H]5[C@H]([C@H](O[C@H]([C@@H]5O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O |

Key on ui other cas no. |

16789-38-1 |

Descripción física |

Solid |

Sinónimos |

lacto-N-difucohexaose I |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.